

Amino(imino)methanesulfonic Acid: A Technical Guide to its Physicochemical Properties

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Compound of Interest

Compound Name: *Amino(imino)methanesulfonic acid*

Cat. No.: *B133324*

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Introduction

Amino(imino)methanesulfonic acid (CAS No. 1184-90-3) is a sulfonic acid derivative of guanidine. It serves as a key reagent in organic synthesis, particularly in the preparation of various guanidine derivatives, which are of interest in medicinal chemistry and drug development due to their presence in biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of **Amino(imino)methanesulfonic acid**, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of **Amino(imino)methanesulfonic acid**. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be interpreted accordingly.

General and Physical Properties

Property	Value	Source
IUPAC Name	amino(imino)methanesulfonic acid	N/A
Synonyms	Imino(amino)methanesulfonic acid, Formamidinesulfonic acid	[1]
CAS Number	1184-90-3	[1]
Molecular Formula	CH ₄ N ₂ O ₃ S	[1]
Molecular Weight	124.12 g/mol	[1] [2]
Appearance	White to Off-White Solid/Crystalline Solid	[3]
Melting Point	125-126 °C [3] ; 132-134 °C (decomposition) [4] [5]	N/A

Predicted Physicochemical Data

Property	Predicted Value	Source
pKa	7.74 ± 0.40	[4] [6] [7]
LogP	-1.23233 [1] ; -1.6 [2] [6] ; 0.55730 [6]	N/A
Density	1.846 g/cm ³	[4]
Refractive Index	1.591	[4]

Solubility Data

Solvent	Solubility	Temperature	Source
Water	110 g/L	25 °C	[7]
DMSO	Very Slightly Soluble	N/A	[4] [6]
Methanol	Slightly Soluble (Heated)	N/A	[4] [6]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and may require optimization for **Amino(imino)methanesulfonic acid**.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **Amino(imino)methanesulfonic acid** transitions to a liquid.

Materials:

- **Amino(imino)methanesulfonic acid** sample
- Capillary tubes
- Melting point apparatus
- Mortar and pestle

Procedure:

- Ensure the **Amino(imino)methanesulfonic acid** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values, start heating rapidly to around 100 °C).
- Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is

the melting point of the sample.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of **Amino(imino)methanesulfonic acid** in a saturated aqueous solution at a specified temperature.

Materials:

- **Amino(imino)methanesulfonic acid**
- Distilled or deionized water
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **Amino(imino)methanesulfonic acid** to a glass vial.
- Add a known volume of water to the vial.
- Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).
- Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After shaking, allow the suspension to settle.
- Centrifuge the sample to pellet the remaining solid.
- Carefully withdraw a known volume of the supernatant.

- Analyze the concentration of **Amino(imino)methanesulfonic acid** in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, with a pre-established calibration curve.
- Calculate the solubility in g/L or mol/L.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of **Amino(imino)methanesulfonic acid**.

Materials:

- **Amino(imino)methanesulfonic acid**
- n-Octanol (reagent grade)
- Water (reagent grade)
- Separatory funnel or centrifuge tubes
- Shaker
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

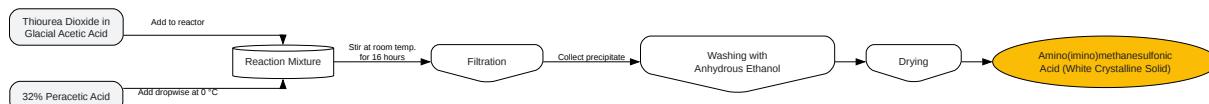
- Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
- Prepare a stock solution of **Amino(imino)methanesulfonic acid** in the aqueous phase.
- Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.
- Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

- Carefully sample a known volume from both the aqueous and the n-octanol layers.
- Determine the concentration of **Amino(imino)methanesulfonic acid** in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The LogP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

Amino(imino)methanesulfonic acid can be synthesized via the oxidation of thiourea dioxide.

The following diagram illustrates the general workflow for this synthesis.



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Caption: Synthesis workflow for **Amino(imino)methanesulfonic acid**.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **Amino(imino)methanesulfonic acid**. While experimental data for some properties are available, others rely on computational predictions. The provided experimental protocols offer a starting point for the in-house determination of these key parameters, which is crucial for applications in drug development and chemical synthesis. The synthesis workflow provides a clear overview of its preparation. Further experimental validation of the predicted properties is recommended for a more complete understanding of this compound.

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